5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C11H15NO2 . It is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is also referred to as heliamine .
Synthesis Analysis
The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core . The compound has an empirical formula of C11H15NO2 .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives have demonstrated significant analgesic and anti-inflammatory effects. For instance, a specific derivative, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed a pronounced anti-inflammatory effect, surpassing that of diclofenac sodium, a commonly used anti-inflammatory drug. This suggests potential applications in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Synthesis of Alkaloids
This compound is also valuable in the synthesis of various alkaloids. For example, it can be deprotonated and alkylated to produce 3,4-dihydroisoquinolines, which are key starting materials for the preparation of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, having applications in diverse pharmacological fields (Blank & Opatz, 2011).
Local Anesthetic Activity
In another study, derivatives of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline showed high local anesthetic activity, surpassing that of lidocaine, a commonly used local anesthetic. These findings point to the potential of these derivatives as new local anesthetics, indicating a significant area of application in medical procedures (Azamatov et al., 2023).
Enantioselective Synthesis
The compound is also integral in enantioselective synthesis. For instance, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution, showcasing its utility in producing optically active compounds (Paál et al., 2008).
Psychopharmacological Activity
The psychopharmacological activity of derivatives of this compound has been explored as well. For example, 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated sedative-anxiolytic properties, indicating potential applications in the treatment of anxiety and related disorders (Sanoev, 2022).
Anticonvulsant Effects
Furthermore, certain6,7-dimethoxyisoquinoline derivatives have been found to produce anticonvulsant effects in animal models of epilepsy. This includes the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which have demonstrated promising results in preliminary pharmacological screenings, highlighting their potential in epilepsy treatment (Gitto et al., 2010).
Meisenheimer Rearrangement in Synthesis
The compound has also been used in the Meisenheimer rearrangement for the synthesis of tetrahydro-2,3-benzoxazepines. This rearrangement technique plays a crucial role in the creation of structurally complex heterocyclic compounds, which have broad applications in medicinal chemistry (Bremner et al., 1980).
Inotropic Effects
The compound has shown dose-dependent negative inotropic effects in pharmacological studies. This suggests its potential application in understanding and possibly treating certain cardiovascular conditions (Khushmatov et al., 2020).
Absolute Stereochemistry
The resolution and determination of the absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives highlight its significance in chiral chemistry, which is crucial for drug development and understanding of biological interactions (Mondeshka et al., 1992).
Optically Active Derivatives
The synthesis of optically active diaryl tetrahydroisoquinoline derivatives emphasizes its role in producing chiral compounds with potential applications in asymmetric catalysis and stereocontrolled chemical reactions (Naicker et al., 2011).
PET AMPA Receptor Ligands
The compound has been used in synthesizing new positron emission tomography (PET) AMPA receptor ligands, indicating its utility in brain imaging and the study of brain diseases (Gao et al., 2006).
Carbonic Anhydrase Inhibitors
It has also been found effective as a scaffold for developing selective carbonic anhydrase inhibitors, which are important in the treatment of various disorders including glaucoma and neurological disorders (Gitto et al., 2011).
Weak Interactions in Crystal Packing
The study of weak interactions in its derivatives has implications in crystal engineering and drug design, helping to understand how molecular interactions influence the physical properties of compounds (Choudhury et al., 2003).
Future Directions
The future directions for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . These compounds could be used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics .
properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWHSXCIHBUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640535 | |
Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
212184-86-6 | |
Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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